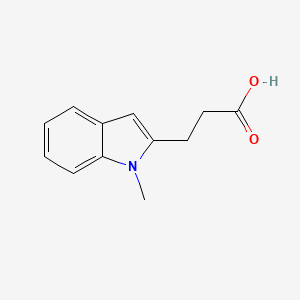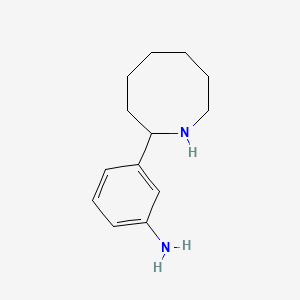
1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine is a compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of triazoles, which are known for their diverse biological activities and industrial applications.
Métodos De Preparación
The synthesis of 1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the triazole ring followed by the introduction of the isopropyl and methyl groups. Reaction conditions may vary, but common reagents include hydrazines, alkyl halides, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like alkyl halides or sulfonyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it a candidate for studies related to enzyme inhibition, antimicrobial properties, and other biochemical processes.
Medicine: Potential medicinal applications include its use as a precursor for drug development, particularly in the design of antifungal, antibacterial, and anticancer agents.
Industry: In industrial settings, it may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
When compared to other similar compounds, 1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid: Known for its potential medicinal properties.
1-Isopropyl-3-methyl-1H-pyrazole: Another compound with a similar triazole ring structure.
These compounds share some chemical properties but differ in their specific applications and reactivity.
Propiedades
Fórmula molecular |
C10H20N4 |
|---|---|
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
2-methyl-1-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C10H20N4/c1-6(2)8(11)10-12-9(7(3)4)13-14(10)5/h6-8H,11H2,1-5H3 |
Clave InChI |
SNVZIXCRHXPEOL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN(C(=N1)C(C(C)C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-Tert-butyl 5-ethyl 6-oxo-4-azaspiro[2.3]hexane-4,5-dicarboxylate](/img/structure/B13622625.png)

![Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate](/img/structure/B13622629.png)
